1-Phenoxy-4-propan-2-ylsulfanylbenzene
Description
1-Phenoxy-4-propan-2-ylsulfanylbenzene is a diaryl compound featuring a benzene ring substituted at the 1-position with a phenoxy group (C₆H₅O–) and at the 4-position with a propan-2-ylsulfanyl group (CH(CH₃)₂S–). This structure combines aromatic ether and thioether functionalities, conferring unique physicochemical properties.
Properties
IUPAC Name |
1-phenoxy-4-propan-2-ylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-12(2)17-15-10-8-14(9-11-15)16-13-6-4-3-5-7-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRWSDXGVKTEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenoxy-4-propan-2-ylsulfanylbenzene can be synthesized through several methods. One common approach involves the reaction of phenol with propan-2-ylsulfanylbenzene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving high-quality industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenoxy-4-propan-2-ylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or propan-2-ylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced aromatic compounds.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
1-Phenoxy-4-propan-2-ylsulfanylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenoxy-4-propan-2-ylsulfanylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, applications, and properties of 1-Phenoxy-4-propan-2-ylsulfanylbenzene with analogous compounds:
Physicochemical Properties
- Lipophilicity : The propan-2-ylsulfanyl group in the target compound increases lipophilicity (logP ~4.5–5.0 estimated) compared to etofenprox (logP ~6.5), which has bulkier substituents. The propenyl analog (CAS 2653-93-2) likely has lower logP (~3.5–4.0) due to reduced alkyl chain length.
- Reactivity: Thioethers (e.g., in the target compound) are prone to oxidation to sulfoxides/sulfones, unlike the inert ethers in etofenprox. The propenyl group in 1-Phenoxy-4-(2-propenyl)benzene introduces unsaturation, enabling polymerization or electrophilic additions.
Stability and Degradation
- Oxidative Stability: Thioethers in the target compound and 1-(phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol are susceptible to oxidation, limiting shelf-life in oxidative environments. Ethers (e.g., etofenprox) are more stable.
- Thermal Stability : Bulky substituents in etofenprox improve thermal resistance, whereas the target compound’s smaller substituents may lower decomposition thresholds.
Research Findings and Trends
- Substituent Effects : Replacement of oxygen with sulfur in diaryl ethers increases lipophilicity but reduces oxidative stability. This trade-off is critical in pesticide design, where bioavailability must balance environmental persistence.
- Synthetic Accessibility : Propenyl-substituted analogs (e.g., CAS 2653-93-2) are synthesized via Friedel-Crafts alkylation, while thioethers often require thiol-nucleophile reactions under basic conditions.
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